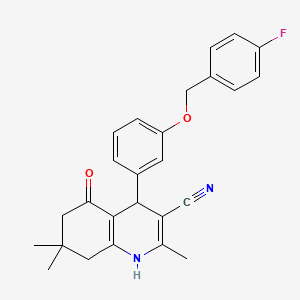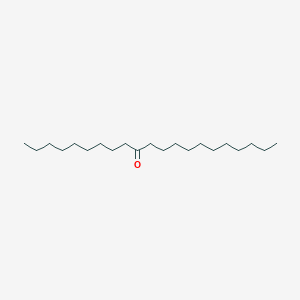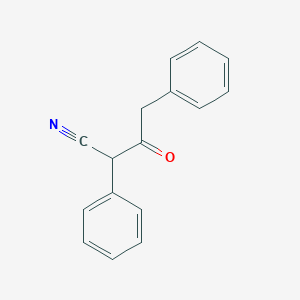![molecular formula C22H11Br B11947921 1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
1-Bromobenzo[ghi]perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromobenzo[ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of a bromine atom attached to the benzo[ghi]perylene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromobenzo[ghi]perylene can be synthesized through several methods. One common approach involves the bromination of benzo[ghi]perylene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale bromination reactions can be applied. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromobenzo[ghi]perylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atom can yield benzo[ghi]perylene or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Various substituted benzo[ghi]perylene derivatives.
Oxidation: Quinones and other oxygenated products.
Reduction: Benzo[ghi]perylene and its hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
1-Bromobenzo[ghi]perylene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex PAH derivatives and as a model compound for studying PAH reactivity.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism by which 1-Bromobenzo[ghi]perylene exerts its effects involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can disrupt cellular processes and lead to mutagenic and carcinogenic effects. The compound’s ability to generate reactive oxygen species (ROS) upon exposure to light also contributes to its photodynamic activity.
Vergleich Mit ähnlichen Verbindungen
Benzo[ghi]perylene: The parent compound without the bromine atom.
1-Chlorobenzo[ghi]perylene: A similar halogenated derivative with chlorine instead of bromine.
1-Nitrobenzo[ghi]perylene: A nitro-substituted derivative with different reactivity and applications.
Uniqueness: 1-Bromobenzo[ghi]perylene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemistry and materials science applications.
Eigenschaften
IUPAC Name |
7-bromohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Br/c23-18-11-14-8-7-12-3-1-5-15-16-6-2-4-13-9-10-17(18)22(20(13)16)21(14)19(12)15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYNSWKMSSYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C(=CC(=C6C=C5)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)





![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
